Triclosan-methyl-d3 CAS number and molecular weight
Triclosan-methyl-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Triclosan-methyl-d3, a deuterated analog of the transformation product of the widely used antimicrobial agent, Triclosan. Primarily utilized as an internal standard, Triclosan-methyl-d3 is an indispensable tool for the accurate quantification of Triclosan and its metabolite, Methyl-Triclosan, in various biological and environmental matrices.
Core Physicochemical and Analytical Data
A summary of the key quantitative data for Triclosan-methyl-d3 is presented below, facilitating easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1020720-00-6 | [1][2] |
| Molecular Formula | C₁₃H₆D₃Cl₃O₂ | [1][2] |
| Molecular Weight | 306.59 g/mol | [1][3] |
| Appearance | Clear Colourless Oil | [1] |
| Synonyms | Methyl-d3 Ether Triclosan, 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | [1][4] |
Application in Quantitative Analysis: Experimental Protocols
Triclosan-methyl-d3 is predominantly employed as an internal standard in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the precision and accuracy of the quantification of Triclosan and Methyl-Triclosan.[5] The deuterated methyl group provides a distinct mass difference, allowing for its differentiation from the non-labeled analytes while sharing similar chemical and physical properties.
General Experimental Workflow for Quantification using Triclosan-methyl-d3
A typical analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodologies:
1. Sample Preparation:
-
Extraction: Depending on the matrix (e.g., wastewater, sludge, plasma), extraction is performed using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] For solid samples, accelerated solvent extraction (ASE) may be employed.[6]
-
Internal Standard Spiking: A known concentration of Triclosan-methyl-d3 is added to the sample prior to extraction. This accounts for any loss of analyte during sample processing.
-
Derivatization (for GC-MS): For GC-MS analysis, the hydroxyl group of Triclosan is often derivatized to improve its volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
2. Chromatographic Separation:
-
Gas Chromatography (GC): A capillary column, such as a DB-17MS, is typically used for separation.[7] The oven temperature is programmed to achieve optimal separation of Triclosan, Methyl-Triclosan, and the internal standard.
-
Liquid Chromatography (LC): Reversed-phase chromatography with a C18 column is commonly used. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with a buffer like ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[8]
3. Mass Spectrometric Detection:
-
Mass Spectrometry (MS and MS/MS): The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7] Specific precursor and product ions are monitored for each analyte and the internal standard.
Signaling Pathways of the Parent Compound: Triclosan
While Triclosan-methyl-d3 is primarily an analytical tool, understanding the biological effects of its parent compound, Triclosan, is crucial for researchers in related fields. It is important to note that the following information pertains to Triclosan and not necessarily its deuterated methyl ether.
The primary antimicrobial mechanism of Triclosan at lower, bacteriostatic concentrations is the inhibition of bacterial fatty acid synthesis.[9][10][11] This is achieved by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme.[9][10][11]
At higher concentrations, Triclosan can act as a biocide with multiple targets in the cytoplasm and cell membrane.[9][10] In mammalian cells, Triclosan has been shown to affect various signaling pathways, including those involved in immune responses and mitochondrial function.[12][13][14] For instance, it has been reported to suppress mast cell signaling by inhibiting phospholipase D.[14] It has also been shown to modulate immune responses through the S100A8/A9-TLR4 pathway.[12]
Synthesis of Triclosan-methyl-d3
Storage and Stability
Triclosan-methyl-d3 is typically stored in a refrigerator at 2-8°C.[15] Information regarding its long-term stability suggests that in powder form, it is stable for years when stored at -20°C.[16] In solvent, it is recommended to be stored at -80°C for several months.[16] It is important to consult the supplier's safety data sheet for specific storage and handling instructions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hpc-standards.us [hpc-standards.us]
- 3. biocat.com [biocat.com]
- 4. Triclosan Methyl-d3 Ether | C13H9Cl3O2 | CID 45040609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Triclosan and Methyl-Triclosan in Vegetables and Fruits by GC-MS/MS [qikan.cmes.org]
- 8. shimadzu.com [shimadzu.com]
- 9. Triclosan - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Triclosan Disrupts Immune Cell Function by Depressing Ca2+ Influx Following Acidification of the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Agent Triclosan Suppresses Mast Cell Signaling via Phospholipase D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Triclosan-methyl | Bacterial | 4640-01-1 | Invivochem [invivochem.com]
